4(3H)-Quinazolinone, 3-((((methylamino)methyl)amino)methyl)-, dihydrochloride
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Overview
Description
4(3H)-Quinazolinone, 3-((((methylamino)methyl)amino)methyl)-, dihydrochloride is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a quinazolinone core with a methylamino group and a dihydrochloride salt form, making it soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((((methylamino)methyl)amino)methyl)-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzamide and an appropriate aldehyde or isocyanide.
Cyclization: The reaction proceeds through cyclization, often catalyzed by a metal catalyst such as copper (Cu) or palladium (Pd). The cyclization step forms the quinazolinone core.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-((((methylamino)methyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, amines, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
4(3H)-Quinazolinone, 3-((((methylamino)methyl)amino)methyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-((((methylamino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound with a similar core structure.
2-Aminoquinazolinone: A derivative with an amino group at the 2-position.
4-Hydroxyquinazolinone: A derivative with a hydroxyl group at the 4-position.
Uniqueness
4(3H)-Quinazolinone, 3-((((methylamino)methyl)amino)methyl)-, dihydrochloride is unique due to its specific functional groups and salt form, which confer distinct solubility and reactivity properties. Its methylamino group and dihydrochloride salt form enhance its solubility in polar solvents, making it suitable for various applications in research and industry.
Properties
CAS No. |
75159-16-9 |
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Molecular Formula |
C11H16Cl2N4O |
Molecular Weight |
291.17 g/mol |
IUPAC Name |
3-[(methylaminomethylamino)methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C11H14N4O.2ClH/c1-12-6-13-7-15-8-14-10-5-3-2-4-9(10)11(15)16;;/h2-5,8,12-13H,6-7H2,1H3;2*1H |
InChI Key |
APSDMEYYLCQKQR-UHFFFAOYSA-N |
Canonical SMILES |
CNCNCN1C=NC2=CC=CC=C2C1=O.Cl.Cl |
Origin of Product |
United States |
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